

CI-966 hydrochloride chemical structure and properties

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Compound of Interest		
Compound Name:	CI-966 hydrochloride	
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CI-966 Hydrochloride: A Comprehensive Technical Guide

Introduction

CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2][3] By blocking GAT-1, CI-966 effectively increases the concentration and prolongs the action of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission.[4][5] This mechanism of action led to its investigation as a potential therapeutic agent for conditions characterized by neuronal hyperexcitability, such as epilepsy, anxiety, and as a neuroprotectant.[1][6]

Developed as a centrally active compound capable of crossing the blood-brain barrier, CI-966 showed promising anticonvulsant properties in various preclinical models.[2][4][7] However, its clinical development for epilepsy was halted during Phase I trials due to the emergence of severe neurological and psychiatric adverse effects at higher doses.[1] Despite its failure as a therapeutic drug, CI-966 remains a valuable pharmacological tool for researchers studying the GABAergic system and the role of GAT-1 in health and disease. This guide provides an indepth overview of its chemical structure, properties, mechanism of action, and key experimental findings.



Chemical Structure and Physicochemical Properties

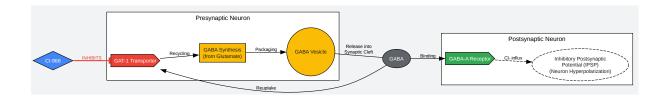
CI-966 hydrochloride is the salt form of the parent compound CI-966. Its chemical and physical properties are summarized below.

Property	Data	Reference(s)
IUPAC Name	1-[2-[bis[4- (Trifluoromethyl)phenyl]methox y]ethyl]-1,2,5,6- tetrahydropyridine-3-carboxylic acid hydrochloride	[8][9]
CAS Number	110283-66-4	[2][8][9]
Molecular Formula	C23H22CIF6NO3	[8]
Molecular Weight	509.87 g/mol	[2][8][9]
Purity	≥98% (by HPLC)	[9]
Solubility	Soluble to 100 mM in DMSO and to 10 mM in ethanol	[2][9][10]
Storage Conditions	Short term (days to weeks): Store at 0 - 4°C, desiccated. Long term (months to years): Store at -20°C.	[2][8]

Mechanism of Action and Pharmacology

The primary pharmacological action of CI-966 is the selective inhibition of the GAT-1 transporter.[3] GAT-1 is crucial for clearing GABA from the synapse, thus terminating its inhibitory signal.[4] By blocking this transporter, CI-966 enhances GABA-mediated inhibition.[5]





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Caption: Mechanism of CI-966 at the GABAergic synapse.

CI-966 demonstrates high selectivity for GAT-1 over other GABA transporters.[2][9] This selectivity is critical for its targeted pharmacological effect. The compound's potency, measured by its half-maximal inhibitory concentration (IC_{50}), has been determined for several cloned human and rat transporters.

Target Transporter	Species	IC₅₀ Value (μM)	Reference(s)
GAT-1	Human	0.26	[1][2][3]
GAT-1	Rat	1.2	[2][3]
GAT-2	Rat	297	[3]
GAT-3	Human	333	[3]
GAT-3	Rat	1140	[3]
BGT-1	Human	300	[3]

The data clearly indicates that CI-966 is over 200-fold more selective for human GAT-1 compared to other GABA transporters like GAT-3 and BGT-1.[2][3]

Preclinical Pharmacokinetics

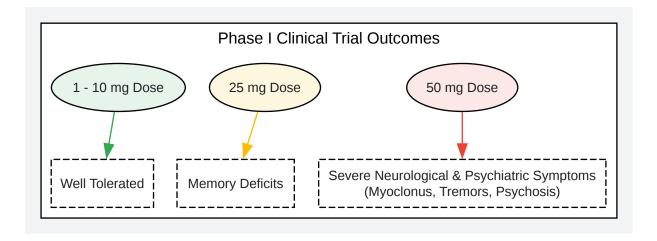


Pharmacokinetic studies in animal models demonstrated that CI-966 has excellent oral bioavailability and is rapidly absorbed.[7]

Parameter	Dog	Rat	Reference(s)
Oral Dose	1.39 mg/kg	5 mg/kg	[7]
T _{max} (Time to Peak Concentration)	0.7 hours	4.0 hours	[3][7]
t ₁ / ₂ (Elimination Half- life, IV)	1.2 hours	4.5 hours	[3][7]
Absolute Oral Bioavailability	100%	100%	[3][7]
Primary Excretion Route	Fecal (89%)	Biliary (75%)	[7]

Clinical Development and Discontinuation

CI-966 was advanced into Phase I human clinical trials for the treatment of epilepsy.[1] While lower doses were tolerated, escalation to higher doses revealed a narrow therapeutic window and led to the emergence of severe adverse effects, ultimately causing the termination of its development.[1]



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Caption: Dose-dependent adverse effects of CI-966 in humans.

The severe psychotomimetic effects observed at the 50 mg dose were described as similar to schizophrenia or mania and were of prolonged duration, lasting several days.[1] This unacceptable safety profile prevented further clinical investigation.[1]

Experimental Protocols

Detailed experimental protocols are typically found within the primary research literature. Below is a generalized methodology for a GABA uptake inhibition assay, a fundamental experiment used to characterize compounds like CI-966.

Objective: To determine the IC₅₀ value of CI-966 for the GAT-1 transporter.

Methodology:

- Cell Culture: Utilize a stable cell line (e.g., HEK-293 or CHO) engineered to express the human GAT-1 transporter. Culture the cells to an appropriate confluency in multi-well plates.
- Assay Buffer Preparation: Prepare a Krebs-Ringer-HEPES buffer or similar physiological salt solution.
- Compound Preparation: Prepare a stock solution of CI-966 hydrochloride in DMSO. Create
 a series of dilutions in the assay buffer to cover a wide concentration range (e.g., from 1 nM
 to 100 μM).
- Uptake Assay:
 - Wash the cells with the assay buffer.
 - Pre-incubate the cells for 10-20 minutes with the various concentrations of CI-966 or vehicle (DMSO) as a control.
 - Initiate the uptake reaction by adding a solution containing a low concentration of radiolabeled GABA (e.g., [³H]GABA) and continue incubation for a short period (e.g., 10-30 minutes) at room temperature or 37°C.

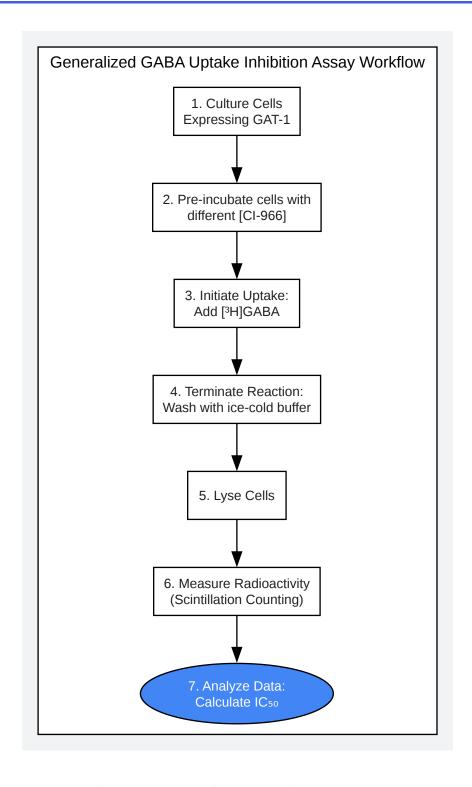






- Termination and Washing: Terminate the uptake by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular [3H]GABA.
- Cell Lysis and Scintillation Counting: Lyse the cells using a suitable lysis buffer or detergent (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the amount of incorporated radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Radioactivity counts are proportional to the amount of GABA taken up by the cells.
 - Plot the percentage of inhibition of [³H]GABA uptake versus the logarithm of the CI-966 concentration.
 - Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to calculate the IC₅₀ value.





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Caption: Workflow for a typical GAT-1 inhibition assay.

Conclusion



CI-966 hydrochloride is a highly potent and selective GAT-1 inhibitor with a well-characterized pharmacological profile. Its ability to enhance GABAergic neurotransmission gave it a strong preclinical rationale as a novel anticonvulsant. However, the compound's clinical utility was ultimately limited by an unacceptably narrow therapeutic index, with severe CNS toxicity emerging at doses only slightly higher than those that were well-tolerated.[1] While not a viable therapeutic agent, CI-966 hydrochloride continues to serve as an important reference compound and research tool for elucidating the complex roles of the GAT-1 transporter in the central nervous system.

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